molecular formula C13H6ClF3N2O B2407627 6-(2-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile CAS No. 338749-70-5

6-(2-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B2407627
CAS No.: 338749-70-5
M. Wt: 298.65
InChI Key: MLBPAQJYELTHHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile is a complex organic compound characterized by the presence of a chlorophenyl group, a hydroxyl group, a trifluoromethyl group, and a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Nicotinonitrile Core: The synthesis begins with the formation of the nicotinonitrile core, often through a condensation reaction involving a suitable aldehyde and a nitrile compound under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with the nicotinonitrile intermediate.

    Hydroxylation: The hydroxyl group is typically introduced through a hydroxylation reaction, which can be achieved using oxidizing agents such as hydrogen peroxide or through catalytic processes.

    Trifluoromethylation: The trifluoromethyl group is added using trifluoromethylating agents like trifluoromethyl iodide or through radical trifluoromethylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow chemistry are often employed to enhance yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Amines, thiols, or other nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

6-(2-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure, which may interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and functional group diversity.

Comparison with Similar Compounds

Similar Compounds

    6-(2-Chlorophenyl)-2-hydroxy-4-methylnicotinonitrile: Similar structure but with a methyl group instead of a trifluoromethyl group.

    6-(2-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)benzonitrile: Similar structure but with a benzonitrile core instead of a nicotinonitrile core.

Uniqueness

6-(2-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

6-(2-chlorophenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF3N2O/c14-10-4-2-1-3-7(10)11-5-9(13(15,16)17)8(6-18)12(20)19-11/h1-5H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBPAQJYELTHHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C(=O)N2)C#N)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.